Thermodynamic Stability Ranking Among Four Dihydrodioxin Isomers
Ab initio molecular orbital calculations at the MP2/6-31G*//6-31G* level provide a direct head-to-head stability comparison across the four dihydrodioxin isomers. 3,4-Dihydro-1,2-dioxine (isomer 1) is 53.1 kcal/mol less stable than 4H-1,3-dioxin (isomer 3) and 1.5 kcal/mol more stable than 3,6-dihydro-1,2-dioxine (isomer 2) [1]. This places the target compound in an intermediate stability range, significantly less stable than the 1,3-dioxin regioisomer but nearly isoenergetic with its 3,6-dihydro counterpart.
| Evidence Dimension | Relative conformational energy (kcal/mol) |
|---|---|
| Target Compound Data | 53.1 kcal/mol above the most stable isomer (4H-1,3-dioxin); half-chair global minimum |
| Comparator Or Baseline | 3,6-Dihydro-1,2-dioxine: 54.6 kcal/mol above most stable isomer; 4H-1,3-dioxin: 0.0 (reference); 2,3-Dihydro-1,4-dioxine: 3.4 kcal/mol above most stable isomer |
| Quantified Difference | ΔΔE (3,4-dihydro vs. 3,6-dihydro) = 1.5 kcal/mol; ΔΔE (3,4-dihydro vs. 4H-1,3-dioxin) = 53.1 kcal/mol |
| Conditions | Ab initio 3-21G, 6-31G*, and MP2/6-31G*//6-31G* gas-phase calculations; half-chair conformers compared |
Why This Matters
The 53.1 kcal/mol gap between 3,4-dihydro-1,2-dioxine and 4H-1,3-dioxin reflects fundamentally different electronic stabilization from anomeric effects, meaning the 1,3-isomer cannot substitute for the 1,2-isomer in reactions where peroxide reactivity or ring strain is a controlling factor.
- [1] Freeman, F.; Lee, C.; Hehre, W. J.; Po, H. N. Ab Initio Molecular Orbital Calculations of 3,4-Dihydro-1,2-dioxin, 3,6-Dihydro-1,2-dioxin, 4H-1,3-dioxin (1,3-Diox-4-ene), and 2,3-Dihydro-1,4-dioxin (1,4-Dioxene). J. Comput. Chem. 1997, 18 (11), 1392-1406. View Source
